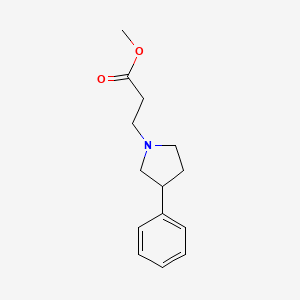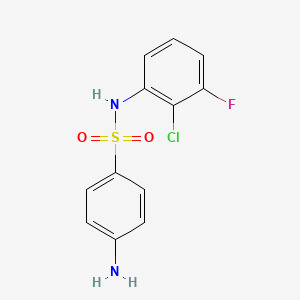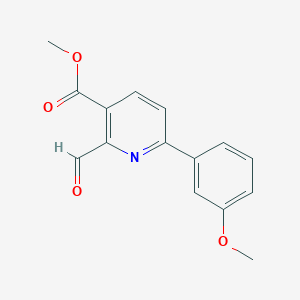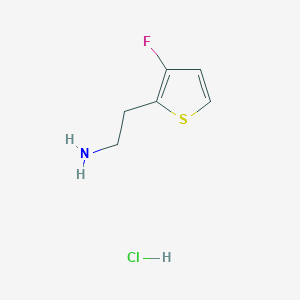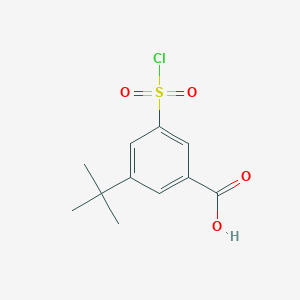
3-tert-Butyl-5-(chlorosulfonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-Butyl)-5-(chlorosulfonyl)benzoic acid is an organic compound with the molecular formula C11H13ClO4S It is a derivative of benzoic acid, featuring a tert-butyl group at the 3-position and a chlorosulfonyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-5-(chlorosulfonyl)benzoic acid typically involves the chlorosulfonation of 3-(tert-butyl)benzoic acid. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the chlorosulfonating agent. The process involves the following steps:
- Dissolving 3-(tert-butyl)benzoic acid in an appropriate solvent, such as dichloromethane.
- Adding chlorosulfonic acid dropwise to the solution while maintaining a low temperature (0-5°C) to control the exothermic reaction.
- Stirring the reaction mixture for several hours at room temperature to ensure complete chlorosulfonation.
- Quenching the reaction by adding water and extracting the product using an organic solvent.
Industrial Production Methods
Industrial production of 3-(tert-Butyl)-5-(chlorosulfonyl)benzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for temperature control, reagent addition, and product extraction enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyl)-5-(chlorosulfonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The tert-butyl group can undergo oxidation to form tert-butyl alcohol or tert-butyl peroxide under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). Reactions are typically carried out in the presence of a base (e.g., triethylamine) and an appropriate solvent (e.g., dichloromethane) at room temperature.
Reduction Reactions: Reducing agents like LiAlH4 are used in anhydrous solvents (e.g., tetrahydrofuran) under inert atmosphere conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under controlled conditions.
Major Products Formed
Substitution Reactions: Formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives.
Reduction Reactions: Formation of sulfonyl derivatives.
Oxidation Reactions: Formation of tert-butyl alcohol or tert-butyl peroxide.
Scientific Research Applications
3-(tert-Butyl)-5-(chlorosulfonyl)benzoic acid has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide and sulfonate derivatives.
Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to form covalent bonds with nucleophilic residues.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 3-(tert-Butyl)-5-(chlorosulfonyl)benzoic acid involves the reactivity of the chlorosulfonyl group. This group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. In biological systems, the compound can modify proteins by reacting with nucleophilic amino acid residues, potentially altering protein function and activity. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butyl-3-(chlorosulfonyl)benzoic acid: Similar structure but with different positional isomerism.
3-(tert-Butyl)-4-(chlorosulfonyl)benzoic acid: Another positional isomer with distinct reactivity.
3-(tert-Butyl)-5-(methylsulfonyl)benzoic acid: Similar compound with a methylsulfonyl group instead of a chlorosulfonyl group.
Uniqueness
3-(tert-Butyl)-5-(chlorosulfonyl)benzoic acid is unique due to the specific positioning of the tert-butyl and chlorosulfonyl groups, which influence its chemical reactivity and potential applications. The combination of these functional groups provides a balance of steric and electronic effects, making it a valuable compound for various synthetic and research purposes.
Properties
Molecular Formula |
C11H13ClO4S |
|---|---|
Molecular Weight |
276.74 g/mol |
IUPAC Name |
3-tert-butyl-5-chlorosulfonylbenzoic acid |
InChI |
InChI=1S/C11H13ClO4S/c1-11(2,3)8-4-7(10(13)14)5-9(6-8)17(12,15)16/h4-6H,1-3H3,(H,13,14) |
InChI Key |
USJBOBGYZZUISZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)O)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B13001504.png)
![tert-Butyl10,10-difluoro-1,8-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B13001506.png)

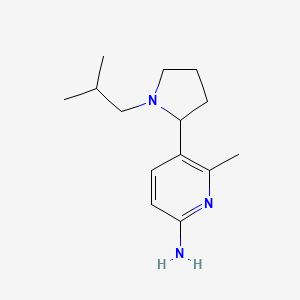
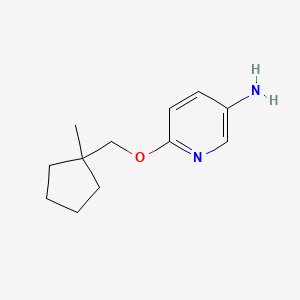
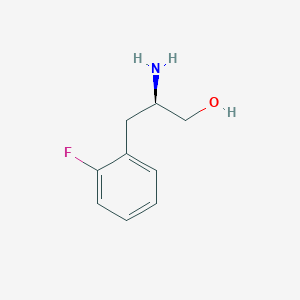
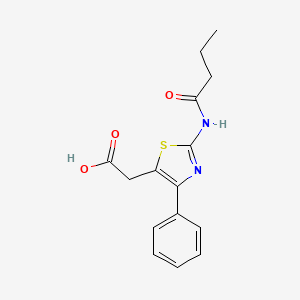

![Ethyl 8-(4-methylbenzoyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13001557.png)
